Product packaging for (2S,3R,4E)-2-Amino-4-decene-1,3-diol(Cat. No.:CAS No. 235431-59-1)

(2S,3R,4E)-2-Amino-4-decene-1,3-diol

Cat. No.: B030767
CAS No.: 235431-59-1
M. Wt: 187.28 g/mol
InChI Key: SVBOJQHSJYZATL-LOSXEJPUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Classification within Short-Chain Sphingoid Bases

Sphingoid bases are classified based on the length of their carbon chain, the number and position of double bonds, and the presence of hydroxyl groups. lipotype.com (2S,3R,4E)-2-Amino-4-decene-1,3-diol, with its 10-carbon backbone, is categorized as a short-chain sphingoid base. This classification distinguishes it from the more commonly studied long-chain sphingoid bases, such as sphingosine (B13886), which possesses an 18-carbon chain.

The nomenclature "(2S,3R,4E)" defines the stereochemistry of the molecule, indicating the specific spatial arrangement of its atoms. The "d" in a common shorthand notation for similar molecules signifies the presence of two hydroxyl groups (di-ol). The number following the "d" represents the carbon chain length, and the subsequent number indicates the number of double bonds. While a formal shorthand for this specific C10 base is not widely cited, its structural parameters are clearly defined by its systematic name.

Below is a data table detailing the key structural features of this compound.

FeatureDescription
Chemical Formula C10H21NO2
Molecular Weight 187.28 g/mol
CAS Number 235431-59-1
Carbon Chain Length 10
Stereochemistry (2S,3R,4E)
Functional Groups Amino group (-NH2) at C2, Hydroxyl groups (-OH) at C1 and C3
Unsaturation One trans double bond at C4

Academic Significance in Lipidomics and Cell Biology

The academic significance of this compound in lipidomics and cell biology is an emerging area of interest. While specific research dedicated to this C10 sphingoid base is limited, its importance can be inferred from the broader context of short-chain sphingoid base research. Lipidomics studies aim to identify and quantify the vast array of lipids in biological systems to understand their functions. nih.gov The inclusion of less abundant sphingoid bases like the C10 variant is crucial for a comprehensive understanding of the sphingolipidome. nih.gov

In cell biology, sphingolipids and their metabolites are known to be involved in a multitude of cellular processes, including signal transduction, cell growth, and apoptosis. nih.gov Bioactive sphingolipids such as ceramides (B1148491), sphingosine, and sphingosine-1-phosphate are key signaling molecules. mdpi.com The biological activities of short-chain sphingoid bases and their derivatives are subjects of ongoing investigation to determine if they possess unique signaling properties or metabolic fates compared to their long-chain counterparts. The precise roles and research findings specific to this compound, however, are not yet extensively documented in scientific literature.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H21NO2 B030767 (2S,3R,4E)-2-Amino-4-decene-1,3-diol CAS No. 235431-59-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E,2S,3R)-2-aminodec-4-ene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2/c1-2-3-4-5-6-7-10(13)9(11)8-12/h6-7,9-10,12-13H,2-5,8,11H2,1H3/b7-6+/t9-,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVBOJQHSJYZATL-LOSXEJPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CC(C(CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C/[C@H]([C@H](CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90476457
Record name (E,2S,3R)-2-aminodec-4-ene-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90476457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

235431-59-1
Record name (E,2S,3R)-2-aminodec-4-ene-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90476457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biosynthesis and Endogenous Formation of 2s,3r,4e 2 Amino 4 Decene 1,3 Diol

De Novo Sphingolipid Synthesis Pathways Involving Short-Chain Precursors

The primary route for creating new sphingolipids is the de novo synthesis pathway, which begins in the endoplasmic reticulum. frontiersin.orgnih.gov This fundamental process involves the condensation of an amino acid, typically L-serine, with a fatty acyl-CoA. nih.govnih.gov This initial, rate-limiting step is catalyzed by the enzyme serine palmitoyltransferase (SPT) and yields a 3-ketosphinganine intermediate. nih.govfrontiersin.org Subsequent enzymatic reactions involving a reductase and a desaturase modify this intermediate to produce the final sphingoid base backbone. nih.gov

While this pathway most commonly utilizes palmitoyl-CoA (a C16 fatty acyl-CoA) to produce the canonical C18 sphingoid bases, the synthesis of (2S,3R,4E)-2-Amino-4-decene-1,3-diol necessitates the use of a much shorter precursor. frontiersin.orgresearchgate.net To generate a C10 sphingoid base backbone, the SPT enzyme must condense L-serine with octanoyl-CoA, a C8 fatty acyl-CoA. The incorporation of this short-chain precursor is a key deviation from the synthesis of more abundant sphingolipids and hinges on the specific composition of the SPT enzyme complex itself.

Role of Serine Palmitoyltransferase Subunits in Short-Chain Sphingoid Base Generation

Serine palmitoyltransferase (SPT) is not a single monolithic entity but a multi-subunit enzyme complex. In mammals, the catalytic core is a heterodimer composed of the SPTLC1 subunit and either an SPTLC2 or SPTLC3 subunit. abcam.comwikipedia.orguniprot.org The specific subunit present in this dimer plays a crucial role in determining the enzyme's preference for fatty acyl-CoA substrates of varying chain lengths. abcam.comuniprot.org

Specificity of SPTLC3 for Myristoyl-CoA and Lauryl-CoA in C16 Sphingoid Base Production

Research has illuminated the distinct roles of the SPTLC2 and SPTLC3 subunits. The complex containing SPTLC2 shows a strong preference for longer-chain acyl-CoAs, primarily palmitoyl-CoA (C16) and stearoyl-CoA (C18). abcam.com In contrast, the discovery of SPTLC3 revealed a new dimension to sphingolipid synthesis. nih.gov Studies have shown that the presence of the SPTLC3 subunit enables the SPT enzyme to efficiently metabolize shorter fatty acyl-CoAs. nih.govnih.gov

Specifically, cells expressing SPTLC3 demonstrate significantly higher activity with lauryl-CoA (C12) and myristoyl-CoA (C14) compared to cells expressing only SPTLC2. nih.gov This leads to the generation of C14 and C16 sphingoid bases, respectively. nih.govnih.gov This broadened substrate specificity indicates that SPTLC3 is the key component responsible for the production of short-chain sphingolipids in mammalian cells.

SPT Subunit CompositionPrimary Acyl-CoA Substrate(s)Resulting Sphingoid Base Backbone
SPTLC1/SPTLC2Palmitoyl-CoA (C16), Stearoyl-CoA (C18)C18, C20
SPTLC1/SPTLC3Lauryl-CoA (C12), Myristoyl-CoA (C14)C14, C16

Implications for the Formation of C10 Sphingoid Bases

The established preference of the SPTLC3-containing enzyme for C12 and C14 acyl-CoAs provides a strong basis for understanding the formation of this compound. nih.gov The synthesis of this C10 sphingoid base requires the utilization of an even shorter precursor: octanoyl-CoA (C8).

Given that the SPTLC3 subunit confers the ability to use shorter acyl chains, it is the logical candidate for catalyzing the condensation of L-serine with octanoyl-CoA. While direct experimental data may be limited, the known function of SPTLC3 in expanding substrate specificity towards shorter chains strongly implies its involvement in the generation of C10 sphingoid bases. The presence and activity of SPTLC3-containing SPT complexes are therefore likely prerequisites for the endogenous formation of this compound.

Metabolic Flux and Precursor Utilization in Mammalian Systems

The rate of synthesis, or metabolic flux, through the de novo sphingolipid pathway is a critical factor in determining the cellular levels of various sphingoid bases. nih.gov This flux is dependent on several factors, including the expression and activity of the SPT enzyme subunits and the availability of precursors—namely L-serine and the relevant fatty acyl-CoAs. researchgate.net

For the formation of this compound, two conditions must be met:

Expression of SPTLC3: Tissues or cells must express the SPTLC3 subunit to form SPT complexes capable of utilizing short-chain acyl-CoAs.

Availability of Octanoyl-CoA: The cellular pool of fatty acyl-CoAs must contain sufficient levels of octanoyl-CoA to serve as a substrate.

The regulation of metabolic flux for short-chain sphingolipid synthesis is an area of ongoing research. The flow of precursors through this specific branch of the pathway would be in direct competition with their use in other metabolic processes, such as fatty acid oxidation. Therefore, the production of C10 sphingoid bases is likely a tightly regulated process, dependent on the specific metabolic state of the cell and the localized availability of both the necessary enzymes and precursors. The use of stable isotope tracers and mass spectrometry are key methods for analyzing the complex dynamics of this metabolic pathway. nih.govresearchgate.net

Metabolism and Catabolism of 2s,3r,4e 2 Amino 4 Decene 1,3 Diol

Conversion to Sphingosine (B13886) 1-Phosphate Analogues

One of the most critical metabolic steps for sphingoid bases is their phosphorylation to form potent signaling molecules. (2S,3R,4E)-2-Amino-4-decene-1,3-diol is a substrate for sphingosine kinases (SphK), the enzymes responsible for phosphorylating sphingosine and other sphingoid bases. nih.gov This enzymatic reaction yields the corresponding this compound 1-phosphate.

This phosphorylation is a key event in the "sphingolipid rheostat," a concept that balances the levels of pro-apoptotic ceramides (B1148491) and sphingosine with pro-survival sphingosine 1-phosphate (S1P). uci.edu The resulting short-chain S1P analogue can then act as an extracellular signaling molecule by binding to specific G protein-coupled receptors, known as S1P receptors (S1PRs), or function as an intracellular second messenger. nih.gov

Key Enzymes in the Phosphorylation of this compound:

EnzymeSubstrateProductCellular LocationFunction
Sphingosine Kinase 1 (SphK1)This compoundThis compound 1-phosphateCytosol, Plasma membranePro-survival signaling
Sphingosine Kinase 2 (SphK2)This compoundThis compound 1-phosphateNucleus, Endoplasmic reticulumPro-apoptotic signaling

N-Acylation by Ceramide Synthases and Short-Chain Ceramide Formation

A central pathway in sphingolipid metabolism is the N-acylation of the amino group of the sphingoid base to form ceramide. elsevierpure.comresearchgate.net this compound serves as a backbone for the synthesis of short-chain ceramides. This reaction is catalyzed by a family of six ceramide synthases (CerS), each exhibiting specificity for acyl-CoAs of different chain lengths. elsevierpure.com

The N-acylation of this compound would result in the formation of N-acyl-4-decene-sphingenine, a class of short-chain ceramides. The specific fatty acid chain length attached would depend on the predominant CerS enzyme active in a particular cell or tissue. These short-chain ceramides can then be further metabolized into more complex sphingolipids, such as short-chain sphingomyelin or glucosylceramide, or they can exert their own biological activities, which often include roles in cell signaling and membrane biophysics.

Ceramide Synthase Specificity and Potential Products:

Ceramide SynthaseAcyl-CoA SpecificityPotential Ceramide Product
CerS1C18-CoAC18-ceramide (from sphingosine)
CerS2C20-C26-CoAVery-long-chain ceramides (from sphingosine)
CerS3C24-C30-CoAUltra-long-chain ceramides (from sphingosine)
CerS4C18-C20-CoADihydroceramides (from sphinganine)
CerS5C16-CoAC16-ceramide (from sphingosine)
CerS6C14-C16-CoAC14/C16-ceramide (from sphingosine)

Note: While CerS enzymes have known specificities for longer chain acyl-CoAs when utilizing sphingosine or sphinganine, their activity with this compound would lead to the formation of corresponding short-chain ceramides.

Sphingoid Base Recycling Pathways

The cellular pool of sphingoid bases is maintained not only by de novo synthesis but also through a salvage pathway that recycles sphingolipids. researchgate.netresearchgate.net Complex sphingolipids are degraded in the lysosomes by a series of hydrolytic enzymes, ultimately yielding sphingosine. This sphingosine can then be re-acylated by ceramide synthases to form ceramide, re-entering the metabolic pathways. nih.gov

It is plausible that this compound can also be part of such a recycling loop. If incorporated into complex short-chain sphingolipids, these molecules could be broken down to release the free short-chain sphingoid base, which would then be available for re-acylation or phosphorylation. This recycling mechanism provides a rapid way for cells to generate bioactive sphingolipids without undergoing the entire de novo synthesis pathway.

Enzymatic Degradation and Downstream Metabolites

The irreversible degradation of sphingoid base 1-phosphates is a crucial step in regulating the levels of these signaling molecules. The primary enzyme responsible for this catabolism is sphingosine-1-phosphate lyase (S1P lyase). nih.gov This enzyme cleaves the C2-C3 bond of the sphingoid base 1-phosphate.

Following this model, this compound 1-phosphate would be a substrate for S1P lyase. The cleavage of this short-chain phosphorylated base would yield two smaller molecules: a long-chain aldehyde and a phosphoethanolamine derivative.

Predicted Degradation of this compound 1-Phosphate:

SubstrateEnzymeProducts
This compound 1-phosphateS1P Lyase(E)-2-Octenal + Ethanolamine phosphate

The resulting (E)-2-octenal can be further metabolized through fatty aldehyde dehydrogenase and subsequently enter fatty acid metabolism. Ethanolamine phosphate can be utilized for the synthesis of phosphatidylethanolamine, a major component of cell membranes. This degradative pathway not only terminates the signaling activity of the sphingoid base 1-phosphate but also recycles its components for other essential cellular processes.

Cellular and Molecular Roles of 2s,3r,4e 2 Amino 4 Decene 1,3 Diol and Its Metabolites

Modulation of Intracellular Signaling Pathways

There is currently no specific scientific data available detailing the modulation of intracellular signaling pathways by (2S,3R,4E)-2-Amino-4-decene-1,3-diol or its metabolites. Research has not yet elucidated its potential interactions with key signaling cascades that regulate cellular processes.

Impact on Membrane Dynamics and Lipid Bilayer Properties

Information regarding the direct impact of This compound on membrane dynamics and the properties of lipid bilayers is not present in the current body of scientific literature. As a sphingoid base analog, it is structurally related to molecules known to be integral components of cellular membranes; however, its specific effects have not been characterized.

Comparison with Longer-Chain Sphingoid Bases in Membrane Interactions

A direct comparison of the membrane interaction of This compound with that of longer-chain sphingoid bases is not available in published research. While longer-chain sphingoid bases like sphingosine (B13886) are well-studied for their roles in membrane structure and signaling, similar studies have not been conducted for this specific short-chain analog.

Interactions with Protein Kinases and Phosphatases

There is no available research documenting the interactions of This compound with protein kinases or phosphatases. The potential for this compound to act as a modulator of these critical regulatory enzymes has not been investigated.

Influence on Cellular Growth and Differentiation Processes

The influence of This compound on cellular growth and differentiation processes has not been determined. Studies to ascertain its potential cytostatic, cytotoxic, or differentiation-inducing effects are not found in the available scientific record.

Investigation of Apoptosis Induction and Programmed Cell Death Mechanisms

There is no scientific evidence to suggest that This compound induces apoptosis or to what extent it may be involved in programmed cell death mechanisms. This area remains unexplored in the context of this specific compound.

Effects on Autophagy and Lysosomal Function

The effects of This compound on autophagy and lysosomal function have not been a subject of scientific investigation. Its potential role in these crucial cellular maintenance pathways is currently unknown.

Role in Stress Responses and Cellular Adaptation

The compound this compound is a sphingoid base, a fundamental building block of sphingolipids. While direct research on this specific C10 sphingoid base in stress responses is limited, the broader family of sphingolipids and their metabolites are well-established as critical mediators of cellular adaptation to a variety of stressors. The cellular response to environmental challenges often involves a rapid and controlled modulation of sphingolipid metabolism, leading to the accumulation of bioactive molecules that orchestrate downstream signaling events.

Upon exposure to stressors such as oxidative stress, heat shock, nutrient deprivation, or genotoxic agents, cells activate enzymes involved in sphingolipid metabolism. nih.gov This leads to an increase in the intracellular levels of key signaling lipids, particularly ceramides (B1148491). It is hypothesized that this compound, as a sphingoid base, would be metabolized into its corresponding ceramide, N-decanoyl-sphingadiene (C10-ceramide), which would then participate in these stress-induced signaling cascades.

The accumulation of ceramides, including potentially those derived from this compound, can trigger a range of cellular responses aimed at either promoting survival through adaptation or initiating programmed cell death (apoptosis) to eliminate damaged cells. nih.govmdpi.com These molecules act as second messengers, influencing the activity of various protein kinases and phosphatases. For instance, ceramides are known to activate protein phosphatase 2A (PP2A), which can dephosphorylate and inactivate pro-survival proteins, thereby shifting the cellular balance towards apoptosis. nih.gov Conversely, ceramides can also activate specific protein kinases, such as protein kinase Cζ (PKCζ), which are involved in stress signaling pathways. nih.gov

One of the most critical roles of ceramide accumulation during stress is the regulation of the tumor suppressor protein p53. researchgate.net Studies have shown that ceramides can lead to the stabilization and activation of p53, a key transcription factor that controls the expression of genes involved in cell cycle arrest, DNA repair, and apoptosis. mdpi.com This interaction ensures that a cell under stress can halt its progression through the cell cycle to allow for repairs, or if the damage is too severe, undergo controlled elimination. Research on C16-ceramide has indicated a specific interaction where the C10 atom of the acyl chain is in close proximity to key serine residues within the p53 protein, suggesting that the 10-carbon structure of this compound could be of particular significance in such protein-lipid interactions. researchgate.net

Furthermore, sphingolipid metabolites are integral to the regulation of mitochondrial function during stress. nih.gov Ceramides can translocate to the mitochondrial membrane and form channels, leading to the release of pro-apoptotic factors like cytochrome c, a critical step in the intrinsic apoptotic pathway. mdpi.com This highlights a direct mechanism by which the metabolic products of sphingoid bases can influence the cell's fate in response to stress.

In the context of cellular adaptation, the balance between different sphingolipid metabolites is crucial. While ceramides are often associated with pro-death signals, their conversion to other molecules like sphingosine-1-phosphate (S1P) can promote cell survival, proliferation, and resistance to stress. mdpi.com The enzyme sphingosine kinase is responsible for this conversion, and its activity is tightly regulated during stress responses. Therefore, the metabolic fate of this compound and its subsequent metabolites would determine its ultimate effect on cellular adaptation.

The following table summarizes the potential effects of short-chain ceramides, analogous to the metabolites of this compound, on various cellular stress markers based on published research findings.

Interactive Data Table: Effects of Short-Chain Ceramide Analogs on Cellular Stress Responses

Stress MarkerCellular ProcessObserved Effect of Short-Chain Ceramide Analogs
p53 Tumor Suppressor ActivationIncreased stabilization and activation
Protein Phosphatase 2A (PP2A) Signal TransductionActivation, leading to dephosphorylation of downstream targets
Caspase-3 Apoptosis ExecutionIncreased activation
Cytochrome c Mitochondrial ApoptosisRelease from mitochondria into the cytosol
Cell Cycle Arrest Cellular ProliferationInduction of arrest, typically at G1/S or G2/M checkpoints
Reactive Oxygen Species (ROS) Oxidative StressCan induce ROS generation in some cell types

Synthetic Methodologies for 2s,3r,4e 2 Amino 4 Decene 1,3 Diol and Its Derivatives

Stereocontrolled Synthesis Strategies from Chiral Precursors

One of the primary approaches to synthesizing enantiomerically pure sphingoid bases involves starting with a readily available chiral molecule, often referred to as the "chiral pool." This strategy leverages the existing stereochemistry of the starting material to dictate the stereochemical outcome of the final product.

Utilization of Serine Derivatives in Asymmetric Synthesis

L-serine, a natural amino acid, is a common and effective chiral precursor for the synthesis of sphingoid bases like (2S,3R,4E)-2-amino-4-decene-1,3-diol. The inherent stereochemistry at the C2 position of serine is preserved and transferred to the corresponding position in the sphingosine (B13886) backbone.

A key intermediate in this pathway is a protected serine aldehyde. For instance, the crystalline N-Boc-protected serine aldehyde can be reacted with a suitable organometallic reagent to introduce the aliphatic chain. The stereoselectivity of this addition is crucial for establishing the correct configuration at the C3 hydroxyl group. High diastereoselectivity can be achieved by carefully selecting the reaction conditions. For example, the addition of a lithium acetylide in a mixture of tetrahydrofuran (THF) and hexamethylphosphoramide (HMPA) at low temperatures (-78°C) can predominantly yield the erythro isomer, which has the desired (2S,3R) configuration. researchgate.net Conversely, conducting the reaction in the presence of zinc bromide in diethyl ether can favor the formation of the threo isomer. researchgate.net

Application of Sugar Derivatives in Stereoselective Routes

Carbohydrates, or sugars, represent another valuable source of chiral starting materials for the synthesis of sphingoid bases. Their multiple stereocenters provide a rigid template for directing the formation of new chiral centers. D-galactose, for instance, has been successfully employed in the chirospecific total synthesis of D-erythro-sphingosine. researchgate.net This approach involves a series of transformations that modify the sugar backbone while preserving the critical stereochemical information to ultimately yield the target amino diol structure.

Asymmetric Induction Approaches in this compound Synthesis

In contrast to using chiral precursors, asymmetric induction methods create the desired stereocenters during the course of the synthesis, often through the use of chiral catalysts or reagents.

Jacobsen Hydrolytic Kinetic Resolution

The Jacobsen hydrolytic kinetic resolution (HKR) is a powerful technique for separating a racemic mixture of epoxides into its constituent enantiomers. researchgate.netacs.orgunipd.it This method utilizes a chiral (salen)Co(III) complex as a catalyst to selectively hydrolyze one enantiomer of the epoxide, leaving the other enantiomer unreacted and in high enantiomeric excess. researchgate.netacs.orgunipd.it This strategy has been applied to the synthesis of sphingoid bases, where a racemic terminal epoxide containing the aliphatic chain of the target molecule is resolved. researchgate.netthieme-connect.com The resulting enantiomerically enriched epoxide can then be further elaborated to introduce the amino and hydroxyl functionalities with the correct stereochemistry. The HKR is particularly advantageous due to its operational simplicity, the use of water as a reagent, and the low catalyst loadings required. researchgate.netacs.orgunipd.it

Shibasaki’s Asymmetric Henry Reaction

The asymmetric Henry (nitroaldol) reaction, pioneered by Shibasaki, is a valuable carbon-carbon bond-forming reaction that can establish two adjacent stereocenters with high control. researchgate.netmdpi.com This reaction involves the addition of a nitroalkane to an aldehyde in the presence of a chiral catalyst. mdpi.com In the context of sphingoid base synthesis, a long-chain aldehyde can be reacted with nitromethane under the influence of a chiral catalyst to generate a β-nitro alcohol. The catalyst, often a chiral metal complex, directs the approach of the nucleophile to the aldehyde, resulting in a product with high diastereo- and enantioselectivity. mdpi.com The resulting nitro alcohol is a versatile intermediate that can be readily converted to the vicinal amino alcohol moiety characteristic of sphingoid bases. mdpi.com

Preparation of Orthogonally Protected this compound Intermediates

In the multi-step synthesis of complex molecules like this compound and its derivatives, the strategic use of protecting groups is essential. Orthogonal protecting groups are particularly important as they allow for the selective deprotection of one functional group in the presence of others. This enables chemists to perform specific chemical transformations at different sites of the molecule without affecting other sensitive functionalities.

Chemical Transformations for Diverse Analogue Synthesis

The unique structure of this compound, featuring a primary amine, two hydroxyl groups, and an alkene, provides multiple reactive sites for chemical modification. These sites allow for the synthesis of a wide array of analogues, enabling the exploration of structure-activity relationships and the development of new therapeutic agents. Key transformations include N-acylation to produce ceramide analogues and phosphorylation to generate sphingosine 1-phosphate analogues.

N-Acylation Reactions for Ceramide Analogues

The primary amino group at the C-2 position of this compound is a key site for modification, most notably through N-acylation. This reaction, which forms an amide bond between the amino group of the sphingoid base and the carboxyl group of a fatty acid, is the fundamental step in the synthesis of ceramides (B1148491) and their analogues. Ceramides are a class of lipid molecules that are major components of the skin's epidermal barrier and play crucial roles in cellular signaling, including regulation of apoptosis and cell differentiation.

The synthesis of ceramide analogues from this compound can be achieved through various methods. A common laboratory procedure involves the direct coupling of the sphingoid base with a fatty acid in the presence of a coupling agent, such as a carbodiimide. This method facilitates the formation of the amide linkage with yields often ranging from 60-75% researchgate.net. Various saturated, unsaturated, and hydroxylated fatty acids can be used in this process, allowing for the creation of a diverse library of ceramide analogues researchgate.net.

Selective N-acylation can be achieved even in the presence of the two hydroxyl groups. For instance, acyl chlorides can be reacted with the sphingoid base in a mixture of N,N-dimethylformamide and pyridine to selectively form the N-acyl derivative researchgate.net. The general scheme for this reaction is presented below:

General Reaction Scheme for N-Acylation:

R-COOH + this compound Coupling Agent→ N-acyl-(2S,3R,4E)-2-Amino-4-decene-1,3-diol (Ceramide Analogue)

The synthesis of novel ceramide analogues with modified sphingoid chains, such as those with additional unsaturation, also relies on a final N-acylation step to install the fatty acid chain after the backbone has been constructed nih.gov. This modular approach allows for systematic modifications to both the sphingoid base and the fatty acid chain, enabling detailed investigation into their biological functions.

Phosphorylation for Sphingosine 1-Phosphate Analogues

Another critical chemical transformation of this compound is the phosphorylation of the primary hydroxyl group at the C-1 position. This reaction yields analogues of sphingosine 1-phosphate (S1P), a vital signaling lipid that regulates numerous physiological processes, including immune cell trafficking, angiogenesis, and cell survival nih.govnih.gov. S1P exerts its effects by binding to a family of five G protein-coupled receptors (S1PRs) mdpi.com.

The synthesis of S1P analogues is a key area of drug discovery, particularly for immunomodulatory and anti-inflammatory therapies nih.gov. The phosphorylation of the C-1 hydroxyl group is the defining step in creating these molecules. In biological systems, this conversion is catalyzed by sphingosine kinases (SK1 and SK2) nih.gov. For synthetic purposes, various chemical phosphorylation methods can be employed to introduce the phosphate monoester at the C-1 position.

The resulting phosphate analogues of this compound are structurally similar to the endogenous S1P and can be designed to act as agonists or antagonists at S1P receptors. The development of potent and selective S1P receptor modulators is a significant goal in medicinal chemistry. For example, the synthetic sphingosine analogue FTY720 (Fingolimod) is phosphorylated in vivo to become a potent S1P receptor agonist, effectively modulating immune responses nih.gov. The synthesis of these analogues allows researchers to probe the specific functions of different S1P receptors and to develop targeted therapies for diseases like multiple sclerosis and other autoimmune disorders researchgate.net.

Academic Research Applications and Analog Studies of 2s,3r,4e 2 Amino 4 Decene 1,3 Diol

Use as a Research Standard in Sphingolipidomic Analysis

Sphingolipidomics, the comprehensive analysis of all sphingolipids within a biological system, relies heavily on the use of well-characterized standards for accurate identification and quantification. nih.gov (2S,3R,4E)-2-Amino-4-decene-1,3-diol serves as an intermediate in the laboratory synthesis of ceramide derivatives, which are crucial components of these studies. scbt.com The structural complexity of the sphingolipidome, with its vast number of distinct molecular species, necessitates precise analytical methods, primarily chromatography coupled with tandem mass spectrometry. nih.gov In this context, synthetic standards like this compound and its derivatives are indispensable for calibrating instruments and validating analytical results, ensuring the reliability of data in complex biological matrices. nih.govnih.gov

Development and Evaluation of Sphingoid Base Analogues in Biological Systems

The study of sphingoid base analogues, including modifications of this compound, has provided significant insights into the structure-function relationships of sphingolipids. These studies often involve systematically altering the structure of the sphingoid base and observing the resulting effects on biological systems.

Investigating Chain-Length Specificity in Biological Activity

The length of the sphingoid base carbon chain is a critical determinant of a sphingolipid's biological function. uni-heidelberg.denih.gov Research has shown that variations in chain length can influence the biophysical properties of cell membranes, such as fluidity and the formation of lipid microdomains. uni-heidelberg.denih.gov These membrane domains act as signaling platforms, and their composition, influenced by the chain length of constituent sphingolipids, can modulate cellular processes like proliferation, apoptosis, and differentiation. uni-heidelberg.de

Studies on ceramides (B1148491), which are N-acylated sphingoid bases, have revealed that the length of the sphingoid base has a more significant impact on the formation of ceramide-rich membrane domains than the length of the N-acyl chain. researchgate.net For instance, longer sphingoid bases promote the formation of more stable microdomains. uni-heidelberg.deresearchgate.net This chain-length specificity is also observed in the biological activity of ceramides, with different chain lengths exhibiting distinct effects on processes like autophagy and apoptosis. bohrium.com For example, long-chain ceramides, such as C16:0 ceramide, are potent inducers of apoptosis. bohrium.com The development and study of analogs with varying chain lengths, such as the C14 analog (2S,3R,4E)-2-Amino-4-tetradecene-1,3-diol, provide valuable tools to dissect these chain-length-specific functions. nih.gov

Table 1: Impact of Sphingoid Base Chain Length on Biological Properties

FeatureShorter Chain Length (e.g., C14, C16)Longer Chain Length (e.g., C18, C20)
Membrane Fluidity Generally increases fluidityGenerally decreases fluidity, increases order
Microdomain Formation Less propensity to form stable domainsHigher propensity to form stable, ordered domains
Biological Activity Varied, can have distinct signaling rolesOften associated with apoptosis and stress responses
Natural Occurrence Found in insects and some mammalian tissuesPredominant form in most mammalian tissues

Stereochemical Influences on Biological Outcomes

The precise three-dimensional arrangement of atoms, or stereochemistry, within a sphingoid base is crucial for its biological activity. nih.gov Alterations in the stereochemistry of the hydroxyl and amino groups can lead to compounds with dramatically different, or even opposing, biological effects. nih.govmdpi.com For example, synthetic analogs with altered stereochemistry are often used to probe the specific binding requirements of enzymes and receptors involved in sphingolipid metabolism and signaling. nih.gov

The synthesis of various stereoisomers of sphingoid bases allows researchers to investigate how these subtle structural changes affect their interaction with cellular components and their subsequent biological effects. mdpi.com This knowledge is critical for understanding the molecular basis of sphingolipid function and for the rational design of therapeutic agents that target specific sphingolipid pathways. nih.gov

Studies in Disease Models and Cellular Pathophysiology

Dysregulation of sphingolipid metabolism is implicated in a wide range of human diseases. nih.govnih.govcapes.gov.br The use of this compound and its analogs in disease models has been instrumental in elucidating the pathological roles of specific sphingolipid species.

Relevance to Metabolic Disorders

Metabolic disorders such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD) are characterized by alterations in lipid metabolism, including that of sphingolipids. nih.govnih.govfrontiersin.org An accumulation of certain ceramide species in tissues like the liver, skeletal muscle, and adipose tissue is associated with insulin (B600854) resistance, a key feature of these disorders. asbmb.orgnih.gov

Ceramides can interfere with insulin signaling pathways, contributing to impaired glucose uptake and utilization. asbmb.orgnih.gov The chain length of the ceramide plays a significant role in this context; for example, C16-ceramide has been shown to promote endoplasmic reticulum stress and contribute to metabolic imbalance. nih.gov In contrast, very-long-chain ceramides may have protective effects. nih.gov The study of sphingoid base analogs helps to unravel the specific contributions of different ceramide species to the pathophysiology of metabolic diseases. nih.govnih.gov

Table 2: Role of Specific Ceramide Species in Metabolic Disorders

Ceramide SpeciesAssociated Metabolic EffectReference
C16:0 CeramidePromotes endoplasmic reticulum stress and insulin resistance nih.gov
Very-Long-Chain CeramidesMay protect against lipotoxic stress and improve insulin sensitivity nih.gov

Exploration in Drug-Induced Organ Injury Research

Drug-induced liver injury (DILI) is a significant clinical problem, and emerging evidence suggests a role for sphingolipids in its pathogenesis. nih.govresearchgate.net The accumulation of toxic drug metabolites can lead to cellular stress, inflammation, and cell death, processes in which sphingolipids are key regulators. nih.gov For instance, studies have investigated the protective effects of sphingosine (B13886) analogs, such as FTY720, in experimental models of immune-mediated liver injury. nih.gov These studies suggest that modulating sphingolipid signaling pathways could be a therapeutic strategy for mitigating DILI. nih.gov Research using sphingoid base analogs like this compound can help to clarify the mechanisms by which different sphingolipid species contribute to drug-induced cellular damage and to identify potential targets for intervention.

Investigations in Cancer Biology and Antiproliferative Effects of Analogs

The structural backbone of this compound, a C10 sphingoid base, has served as a template for the design and synthesis of various analogs with potential applications in cancer biology. Research in this area is often focused on creating compounds that can modulate the intricate sphingolipid metabolic pathway, which is frequently dysregulated in cancer cells. Key enzymes in this pathway, such as sphingosine kinases (SphK), have become attractive targets for therapeutic intervention. The balance between the levels of pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P), a product of SphK, is critical in determining cell fate. nih.govnih.gov Consequently, analogs of sphingoid bases are investigated for their ability to inhibit SphK or otherwise disrupt this balance to induce cancer cell death.

Synthetic analogs of sphingoid bases are explored for their cytotoxic effects against various cancer cell lines. These investigations aim to identify compounds with improved potency and selectivity compared to naturally occurring sphingolipids. For instance, studies have shown that modifications to the sphingoid base structure, such as altering the chain length or introducing different functional groups, can significantly influence their antiproliferative activity. While specific studies focusing exclusively on analogs of this compound are limited in publicly available literature, broader research on short-chain sphingoid base analogs provides valuable insights into their potential as anticancer agents.

The antiproliferative activity of these analogs is often evaluated through in vitro assays that measure cell viability and proliferation in the presence of the test compounds. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of these analogs. Research has indicated that certain synthetic sphingolipid analogs can induce cell death in human cancer cells by preventing the conversion of ceramide to sphingomyelin. biorxiv.org This mechanism leads to an accumulation of ceramide, which in turn can trigger apoptosis. Some synthetic analogs have been shown to act synergistically with existing chemotherapy drugs, enhancing their cytotoxic effects on cancer cells. biorxiv.org

Below is a data table summarizing the general trends in antiproliferative activity observed for analogs of short-chain sphingoid bases, based on available research.

Analog Type Structural Modification General Antiproliferative Activity Trend Mechanism of Action Insights
Chain Length VariantsShorter (e.g., C8) or longer (e.g., C12) alkyl chainsActivity is dependent on the cell line and the specific modification. Some studies suggest that shorter chains can enhance activity.Altered membrane partitioning and interaction with target enzymes like sphingosine kinase.
N-Acyl DerivativesAddition of various acyl groups to the amino functionCan either increase or decrease activity depending on the nature of the acyl chain.Modification of the polar head group can affect interactions with enzymes and receptors.
Deoxy AnalogsRemoval of the C1 or C3 hydroxyl group1-deoxy analogs have shown increased cytotoxicity in some cancer cell lines.Altered metabolism and potential to be converted into cytotoxic 1-deoxyceramides.
Fluorinated AnalogsIntroduction of fluorine atoms at specific positionsCan enhance inhibitory activity against sphingosine kinase.Fluorine can alter the electronic properties and metabolic stability of the molecule.

This table represents generalized trends and the specific activity of any given analog can vary significantly based on the complete molecular structure and the biological context.

Examination of Structure-Activity Relationships of Decene-Based Sphingoid Bases

The biological activity of decene-based sphingoid bases, such as this compound, is intrinsically linked to their specific chemical structure. The examination of structure-activity relationships (SAR) for this class of compounds provides crucial insights for the rational design of more potent and selective therapeutic agents. The key structural features of decene-based sphingoid bases that are often manipulated in SAR studies include the length of the hydrophobic alkyl chain, the stereochemistry of the chiral centers, the presence and configuration of the double bond, and the nature of the polar head group.

The Hydrophobic Alkyl Chain: The length of the C10 alkyl chain in this compound is a critical determinant of its physical properties, such as its solubility and ability to partition into cellular membranes. SAR studies on various sphingoid bases have demonstrated that the chain length significantly influences their biological activity. While the specific SAR for C10 analogs is not extensively documented, research on other short-chain sphingoid bases suggests that variations in chain length can modulate their inhibitory potency against enzymes like sphingosine kinase.

The 4E-Double Bond: The trans (E) double bond at the C4-C5 position is a characteristic feature of many naturally occurring sphingoid bases. This double bond introduces a degree of rigidity to the molecule, which can be important for its interaction with target proteins. Studies investigating the role of this double bond have shown that its presence and geometry (trans vs. cis) can impact the biological activity of sphingoid bases. For example, in some contexts, the trans configuration is essential for optimal activity, while in others, its removal or a change in geometry can lead to altered or even enhanced effects.

The Polar Head Group: The 1,3-diol and the C2-amino group constitute the polar head group of this compound. This region of the molecule is crucial for forming hydrogen bonds and other polar interactions with biological targets. SAR studies often involve modification of these functional groups. For instance, N-acylation of the amino group to form ceramides is a natural metabolic process, and synthetic N-acyl derivatives with varying chain lengths and functionalities are frequently synthesized and evaluated for their cytotoxic properties. The hydroxyl groups at C1 and C3 are also key sites for modification, and their presence and stereochemistry are generally considered important for activity.

Stereochemistry: The (2S,3R) stereochemistry of the chiral centers at C2 and C3 is typical for naturally occurring sphingoid bases. This specific spatial arrangement of the functional groups is often critical for recognition by and interaction with enzymes and receptors. The synthesis of stereoisomers and analogs with altered stereochemistry is a common strategy in SAR studies to probe the importance of the three-dimensional structure for biological activity.

Analytical and Characterization Methodologies in the Study of 2s,3r,4e 2 Amino 4 Decene 1,3 Diol

Advanced Spectroscopic Techniques for Structural Elucidation

The definitive identification and structural elucidation of (2S,3R,4E)-2-Amino-4-decene-1,3-diol rely heavily on a combination of spectroscopic methods. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable. nih.gov High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecule, allowing for the determination of its elemental composition. nih.gov Tandem mass spectrometry (MS/MS) experiments are used to fragment the molecule, and the resulting fragmentation pattern provides key structural information, such as the length of the alkyl chain and the positions of functional groups. lipidmaps.org

NMR spectroscopy, including both proton (¹H) and carbon-13 (¹³C) NMR, is critical for determining the carbon skeleton and the stereochemistry of the molecule. semanticscholar.org One-dimensional and two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity of atoms within the molecule. The coupling constants observed in ¹H NMR spectra help to determine the relative stereochemistry of the chiral centers at C-2 and C-3, as well as the E-configuration of the double bond at C-4.

Infrared (IR) spectroscopy can also provide valuable information about the functional groups present, such as the hydroxyl (-OH), amine (-NH₂), and alkene (C=C) groups. nih.gov

Chromatographic Separation Methods for Quantitative Analysis

For the quantitative analysis of this compound in complex biological matrices, chromatographic methods coupled with mass spectrometry are the gold standard. nih.gov These methods offer the high selectivity and sensitivity required to detect and quantify low-abundance sphingolipids.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for sphingolipid analysis. nih.govnih.gov Separation of the analyte from other lipids and matrix components is typically achieved using either reversed-phase or normal-phase high-performance liquid chromatography (HPLC). nih.gov Following separation, the analyte is ionized, often using electrospray ionization (ESI), and detected by a mass spectrometer operating in multiple reaction monitoring (MRM) mode. This approach provides excellent specificity and allows for accurate quantification, often using stable isotope-labeled internal standards. lipidmaps.org

Hydrophilic Interaction Chromatography Tandem Mass Spectrometry (HILIC-MS/MS) for Sphingolipid Profiling

Hydrophilic Interaction Chromatography (HILIC) has emerged as a valuable technique for the separation of polar lipids like sphingoid bases. nih.gov In contrast to reversed-phase chromatography, HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent. This allows for the retention and separation of polar analytes that are often poorly retained in reversed-phase systems.

Table 1: Comparison of Chromatographic Methods for Sphingolipid Analysis
TechniquePrincipleAdvantages for this compound AnalysisCommon Detector
Reversed-Phase LCSeparation based on hydrophobicity with a non-polar stationary phase.Good for separating lipids based on alkyl chain length.Mass Spectrometry (MS)
HILICSeparation of polar compounds using a polar stationary phase.Excellent retention and separation of polar sphingoid bases, reduced ion suppression. nih.govTandem Mass Spectrometry (MS/MS)

Dynamic Light Scattering for Aggregation Behavior Studies

This compound, as an amphiphilic molecule, has the potential to self-assemble and form aggregates in aqueous environments. Dynamic Light Scattering (DLS) is a non-invasive technique used to study this aggregation behavior by measuring the size distribution of particles in a solution. mdpi.comnih.gov

DLS works by illuminating the sample with a laser and analyzing the time-dependent fluctuations in the intensity of the scattered light. youtube.com These fluctuations are caused by the Brownian motion of the particles, with smaller particles moving faster than larger ones. By analyzing the correlation of the intensity fluctuations, the diffusion coefficient of the particles can be determined, and from this, the hydrodynamic radius is calculated using the Stokes-Einstein equation. youtube.com

This technique can provide valuable insights into the critical aggregation concentration and the size and polydispersity of aggregates formed by this compound under various conditions, such as changes in concentration, pH, and temperature. mdpi.com

NMR Spectroscopy for Conformational and Interaction Analysis

Beyond its role in initial structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for detailed conformational analysis of this compound in solution. semanticscholar.org Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide information about the through-space proximity of protons, which helps to define the three-dimensional structure and preferred conformations of the molecule.

Furthermore, NMR is instrumental in studying the interactions of this compound with other molecules, such as proteins or membrane components. Chemical shift perturbation studies, where the NMR spectrum of the compound is monitored upon the addition of a binding partner, can identify the specific regions of the molecule involved in the interaction. These studies are crucial for understanding the molecular basis of its biological activity.

Table 2: Analytical Techniques and Their Applications for this compound
MethodologyPrimary ApplicationInformation Obtained
High-Resolution Mass Spectrometry (HRMS)Structural ElucidationAccurate mass and elemental composition. nih.gov
Tandem Mass Spectrometry (MS/MS)Structural Elucidation & Quantitative AnalysisMolecular fragmentation patterns, structural confirmation. lipidmaps.org
¹H and ¹³C NMR SpectroscopyStructural and Conformational AnalysisCarbon skeleton, stereochemistry, 3D structure. semanticscholar.org
HILIC-MS/MSQuantitative AnalysisConcentrations in complex biological samples. nih.govsemanticscholar.org
Dynamic Light Scattering (DLS)Aggregation BehaviorSize of aggregates, critical aggregation concentration. mdpi.com

Q & A

Basic Research Questions

Q. What are the key structural features of (2S,3R,4E)-2-Amino-4-decene-1,3-diol, and how do they influence its biological activity?

  • The compound belongs to the sphingoid base family, characterized by a 2-amino-1,3-diol backbone with a trans-configured double bond at the 4-position (E-configuration). Its stereochemistry (2S,3R) is critical for interactions with enzymes like protein kinase C (PKC) and ceramide synthases . The alkyl chain length (C10 in this case) affects membrane permeability and metabolic stability, which can be optimized for specific biological assays .

Q. How can researchers verify the stereochemical purity of synthesized this compound?

  • Use chiral HPLC coupled with polarimetric detection to confirm enantiomeric excess. Nuclear Overhauser Effect (NOE) NMR experiments are essential to validate the E-configuration of the double bond and spatial arrangement of hydroxyl/amino groups . Comparative analysis with commercially available standards (e.g., D-erythro-sphingosine derivatives) is recommended for cross-validation .

Q. What analytical techniques are suitable for quantifying this compound in biological matrices?

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is optimal due to the compound’s low endogenous levels. Derivatization with fluorescent tags (e.g., o-phthalaldehyde) enhances sensitivity in cell lysates or serum samples . Internal standards like deuterated analogs (e.g., d7-sphingosine) improve quantification accuracy .

Advanced Research Questions

Q. How does this compound modulate sphingolipid-mediated apoptosis, and what experimental models are ideal for studying this?

  • The compound inhibits PKC by competing with diacylglycerol (DAG) binding, disrupting downstream pro-survival signaling. Use Jurkat T-cells or primary hepatocytes to assess caspase-3 activation and mitochondrial membrane depolarization. Dose-response studies (1–50 µM) in serum-free media minimize confounding effects from exogenous lipids . For in vivo validation, Drosophila models with muscle degeneration phenotypes can reveal tissue-specific toxicity .

Q. What strategies resolve contradictions in reported antibacterial activity of this compound across studies?

  • Discrepancies often arise from variations in bacterial strain susceptibility (e.g., Gram-positive vs. Gram-negative) and experimental conditions (e.g., pH-dependent membrane partitioning). Standardize assays using Clinical and Laboratory Standards Institute (CLSI) guidelines with lipid-supplemented growth media to mimic physiological conditions. Pair MIC (Minimum Inhibitory Concentration) data with lipidomic profiling to correlate activity with membrane ceramide levels .

Q. How can researchers optimize the synthesis of this compound derivatives for enhanced metabolic stability?

  • Introduce fluorine atoms at the C1 or C3 positions to block oxidative degradation. Alternatively, replace the 4E double bond with a cyclopropane ring to prevent isomerization. Monitor stability in liver microsomes and plasma using LC-MS. For scalable synthesis, employ Sharpless asymmetric dihydroxylation or enzymatic resolution to maintain stereochemical integrity .

Q. What role does this compound play in ceramide biosynthesis, and how can this pathway be targeted therapeutically?

  • The compound serves as a precursor for ceramide synthases (CerS), which N-acylate it to form pro-apoptotic C10-ceramides. To study this, use CerS-knockout cell lines and isotopically labeled (¹³C-glucose) sphingoid bases for pulse-chase experiments. Inhibitors like fumonisins (CerS blockers) can validate pathway specificity. Therapeutic targeting requires nanodelivery systems (e.g., liposomes) to bypass rapid hepatic clearance .

Methodological Notes

  • Stereodivergent Synthesis : For asymmetric synthesis, prioritize 1-alkenyl metal intermediates to control E/Z configuration .
  • Data Reproducibility : Use ≥98% purity compounds (HPLC-validated) to avoid batch-to-batch variability .
  • Safety Protocols : Handle the compound under inert atmospheres (N₂/Ar) to prevent oxidation. Use PPE (gloves, goggles) due to its H302 (oral toxicity) and H315 (skin irritation) hazards .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.